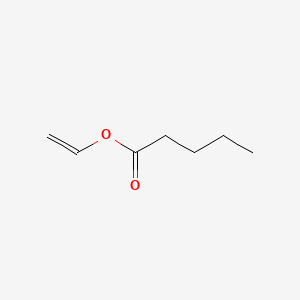

Vinyl valerate

CAS No.: 5873-43-8

Cat. No.: VC3832157

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5873-43-8 |

|---|---|

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | ethenyl pentanoate |

| Standard InChI | InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h4H,2-3,5-6H2,1H3 |

| Standard InChI Key | BLZSRIYYOIZLJL-UHFFFAOYSA-N |

| SMILES | CCCCC(=O)OC=C |

| Canonical SMILES | CCCCC(=O)OC=C |

Introduction

Physical and Chemical Properties

Vinyl valerate is a colorless liquid characterized by its moderate volatility and flammability. Key properties include:

The compound’s ester functional group contributes to its reactivity in polymerization and transesterification reactions . Its flammability (GHS Category 3) and aquatic toxicity (GHS Category 1) necessitate careful handling .

Synthesis Methods

Esterification of Valeric Acid

Vinyl valerate is synthesized via acid-catalyzed esterification of valeric acid with vinyl alcohol. Sulfuric acid or mercury(II) diacetate facilitates the reaction, achieving yields up to 62% under optimized conditions . The reaction mechanism involves nucleophilic acyl substitution, with water elimination driving equilibrium toward ester formation .

Industrial Transesterification

On an industrial scale, transesterification of vinyl acetate with valeric acid is preferred due to cost efficiency. Catalysts such as sodium methoxide enable ester group exchange at elevated temperatures (80–120°C) . This method minimizes side reactions and improves scalability compared to direct esterification.

Polymerization and Applications

Free Radical Polymerization

Vinyl valerate undergoes free radical polymerization to form poly(vinyl valerate), a thermoplastic with applications in adhesives and coatings. Initiators like benzoyl peroxide induce chain growth, with propagation rate coefficients (kₚ) influenced by temperature and solvent polarity . Comparative studies show vinyl valerate’s kₚ is ~50% higher than vinyl acetate, attributed to reduced steric hindrance .

Copolymerization with Biopolymers

Vinyl valerate derivatives are incorporated into polyhydroxyalkanoates (PHAs) like poly(3-hydroxybutyrate-co-valerate) (PHBV). Blending PHBV with cellulose nanocrystals (CNCs) enhances mechanical properties:

| PHBV Composite | Melting Enthalpy (ΔHₘ, J/g) | Crystallinity (χ, %) |

|---|---|---|

| PHBV (neat) | 88 | 47 |

| PHBV + 2% CNCs_butyrate | 99 | 50 |

Data from demonstrate that CNCs functionalized with butyrate groups increase crystallinity by 6%, improving thermal stability for packaging materials .

Recent Advances and Future Directions

Sustainable Production Methods

Recent studies explore enzymatic esterification using lipases, reducing reliance on toxic catalysts . Immobilized Candida antarctica lipase B achieves 85% conversion under mild conditions (40°C, pH 7), offering a greener synthesis route .

Combustion Kinetics

Theoretical models of ethyl valerate combustion (a structural analog) reveal low-temperature oxidation pathways dominated by HȮ₂ radical reactions . These insights inform biofuel additive design, though vinyl valerate’s higher reactivity may necessitate modified kinetic parameters .

Recyclable Polymers

PHBV/CNC composites exhibit 16% weight loss over 4 months in aerobic conditions, demonstrating biodegradability . Functionalizing CNCs with lactate groups further accelerates degradation, aligning with circular economy goals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume